molecular formula C₁₂H₁₄D₄BrNO₃ B1160375 Rimiterol-d4 (hydrobromide)

Rimiterol-d4 (hydrobromide)

Cat. No.: B1160375
M. Wt: 308.2
Attention: For research use only. Not for human or veterinary use.
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Description

Rimiterol-d4 (hydrobromide) is a deuterated form of rimiterol hydrobromide, a selective β2-adrenoreceptor agonist. It is primarily used in scientific research for its bronchodilator properties, making it valuable in studies related to respiratory conditions such as asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rimiterol-d4 hydrobromide involves the incorporation of deuterium atoms into the molecular structure of rimiterol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .

Industrial Production Methods

Industrial production of rimiterol-d4 hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are crucial to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

Rimiterol-d4 hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rimiterol-d4 hydrobromide is widely used in scientific research due to its unique properties:

Mechanism of Action

Rimiterol-d4 hydrobromide exerts its effects by selectively binding to β2-adrenoreceptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are primarily related to the cyclic AMP signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rimiterol-d4 hydrobromide is unique due to its deuterium incorporation, which enhances its stability and allows for detailed studies on the effects of isotopic substitution. This makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C₁₂H₁₄D₄BrNO₃

Molecular Weight

308.2

Synonyms

rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol-d4 Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol-d4 Hydrobromide;  erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol-d4 Hydrobromide;  Asmaten-d4;  NSC 289336-

Origin of Product

United States

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